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Compound of Interest

Compound Name: S,S-Dimethyl sulfoximine

Cat. No.: B075141

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of S,S-dimethyl
sulfoximine and its derivatives as versatile building blocks and ligands in transition metal
catalysis. The unique electronic and steric properties of the sulfoximine moiety make it a
valuable functional group in the design of catalysts for a variety of organic transformations,
including cross-coupling and asymmetric reactions. This document details synthetic protocols
for the functionalization of S,S-dimethyl sulfoximine and its application in catalysis, supported
by quantitative data and visual workflows.

Functionalization of the Sulfoximine Core: Key to
Ligand Development

The utility of S,S-dimethyl sulfoximine in transition metal catalysis often begins with its
functionalization. The nitrogen and a-carbon atoms of the sulfoximine can be readily modified
to introduce coordinating groups or to tune the steric and electronic properties of the resulting
ligand. The following sections detail established protocols for these crucial transformations.

Copper-Catalyzed N-Arylation of NH-Sulfoximines

The introduction of an aryl group on the nitrogen atom of a sulfoximine is a common strategy
for creating bidentate ligands. Copper-catalyzed N-arylation has emerged as an efficient
method for this transformation.
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Entry Aryl Halide Method Product Yield (%)
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Data compiled from studies on analogous sulfoximine systems. Yields are indicative of the
general efficiency of the methods.

Method A: For Aryl lodides[1][2]

A dry Schlenk tube is charged with the NH-sulfoximine (1.0 equiv), aryl iodide (2.0 equiv),
copper(l) iodide (Cul, 10 mol%), cesium carbonate (Cs2COs, 2.5 equiv), and N,N'-
dimethylethylenediamine (DMEDA, 20 mol%). Toluene is added as the solvent, and the mixture
is heated to 110 °C for 18-22 hours under an argon atmosphere. After cooling to room
temperature, the reaction mixture is diluted with dichloromethane and washed with aqueous
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ammonia. The organic layer is dried over sodium sulfate, filtered, and concentrated under
reduced pressure. The crude product is purified by column chromatography on silica gel.

Method B: For Aryl Bromides (One-Pot, Two-Steps)[1][2]

Under an argon atmosphere, a dry Schlenk tube is charged with the aryl bromide (2.0 equiv),
Cul (10 mol%), DMEDA (20 mol%), and sodium iodide (Nal, 4.0 equiv). Degassed dioxane is
added, and the mixture is heated to 110 °C for 18-22 hours. The mixture is then cooled, and
the NH-sulfoximine (1.0 equiv) and Cs2CO0Os (2.5 equiv) are added. The reaction mixture is then
heated at 110 °C for an additional 20 hours. Workup and purification are performed as
described in Method A.
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Workflow for Copper-Catalyzed N-Arylation of Sulfoximines

Reaction Setup

Charge Schlenk tube with:
- NH-Sulfoximine
- Aryl Halide

- DMEDA

- Cul, Cs2CO3 (or Nal for bromides)

l

Add Toluene (for iodides)
or Dioxane (for bromides)

Reactipn

Heat at 110°C
(18-22h)

‘Method B

y

For Aryl Bromides:
Add Sulfoximine and Cs2CO3
and heat for another 20h

Wc;?w‘p & P\'/rification

Cool to Room Temperature

:

Dilute with CH2CI2
Wash with ag. NH3

l

Dry (Na2S04), Filter,
and Concentrate

:

Purify by Column
Chromatography

end

Click to download full resolution via product page

Caption: General workflow for the copper-catalyzed N-arylation of NH-sulfoximines.
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Palladium-Catalyzed a-Arylation of Sulfoximines

Functionalization at the a-carbon of S,S-dimethyl sulfoximine allows for the introduction of
aryl groups, which can serve as part of a larger ligand scaffold. Palladium catalysis is a
powerful tool for this C-C bond formation.

Entry Aryl Bromide Yield (%)
1 Phenyl bromide 75
2 4-Methylphenyl bromide 80
3 4-Methoxyphenyl bromide 72
4 4-Chlorophenyl bromide 65
5 2-Methylphenyl bromide 55

Data represents typical yields for the a-arylation of an N-benzoyl protected S-methyl
sulfoximine derivative.[3]

To a solution of the N-benzoyl sulfoximine ethyl ester (1.0 equiv) and the aryl bromide (1.2
equiv) in dioxane are added sodium tert-butoxide (NaOt-Bu, 3.0 equiv), palladium(ll) acetate
(Pd(OAC)2, 3 mol%), and tricyclohexylphosphine (PCys, 9 mol%). The reaction mixture is
heated to reflux under an inert atmosphere until the starting material is consumed (monitored
by TLC). After cooling to room temperature, the mixture is diluted with diethyl ether and filtered
through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column
chromatography to afford the a-arylated sulfoximine.
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Palladium-Catalyzed a-Arylation of a Sulfoximine
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PCy3

o-Arylated Sulfoximine

Click to download full resolution via product page

Caption: General scheme for the Pd-catalyzed a-arylation.

Synthesis of NH-Sulfoximines: Precursors to
Ligands

The parent NH-sulfoximines are the primary starting materials for the synthesis of more
complex ligands. Rhodium-catalyzed imination of sulfoxides provides a direct and efficient
route to these valuable precursors.

Rhodium-Catalyzed Imination of Sulfoxides

This method allows for the direct conversion of sulfoxides to NH-sulfoximines, often with high
yields and good functional group tolerance.

To a suspension of the sulfoxide (1.0 equiv), a carbamate (e.g., prop-2-yn-1-yl carbamate, 1.7
equiv), and magnesium oxide (MgO, 4.0 equiv) in toluene is added Rhz(esp)z (2.0 mol%).
Phenyliodine diacetate (PhI(OAc)z2, 1.7 equiv) is then added, and the resulting mixture is stirred
at 30 °C for 16 hours. The reaction mixture is then diluted with dichloromethane, filtered
through Celite, and concentrated under reduced pressure. The crude product is purified by
flash column chromatography to yield the corresponding N-protected sulfoximine, which can be
deprotected to the free NH-sulfoximine.
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Workflow for Rhodium-Catalyzed Sulfoximine Synthesis

Combine Sulfoxide, Carbamate,
MgO, and Rh2(esp)2 in Toluene

'
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Factors Influencing Asymmetric Hydrogenation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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